molecular formula C26H18N2O7S B2702542 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate CAS No. 331254-37-6

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate

Cat. No. B2702542
CAS RN: 331254-37-6
M. Wt: 502.5
InChI Key: MSKKLDXYBBPRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate” is complex, with multiple functional groups. It includes a benzamide group, a nitrophenyl group, a sulfonyl group, and a benzoate group.


Physical And Chemical Properties Analysis

The compound “this compound” has a density of 1.5±0.1 g/cm^3, a molar refractivity of 74.7±0.4 cm^3, and a molar volume of 211.3±3.0 cm^3 . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of Optically Active α-Amino Acid Derivatives

Research indicates that optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes using benzenesulfinic acid, play a significant role in the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These compounds are crucial for the preparation of biologically active compounds, demonstrating the application of sulfone-based chemistry in the synthesis of valuable amino acid derivatives (Foresti et al., 2003).

Development of Carbonic Anhydrase Inhibitors

4-Amino-N-(4-sulfamoylphenyl)benzamide, synthesized by reducing 4-nitro-N-(4-sulfamoylphenyl)benzamide, has been utilized to create novel acridine sulfonamide compounds. These compounds exhibit potent inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, highlighting their potential in designing new therapeutic agents targeting carbonic anhydrase-related disorders (Ulus et al., 2013).

Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids

The synthesis and evaluation of a series of hybrids of aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, designate these compounds as potential anti-inflammatory pharmaceuticals. These compounds have shown exceptional efficacy in inhibiting the growth of various human cancer cell lines, indicating their potential as a new class of anti-inflammatory drugs (Kodela et al., 2012).

Synthesis of Heat Resistant Polymers

The research into the synthesis and characterization of novel heat-resistant polymers based on sulfone, ether, amide, and imide structures has shown promising applications in materials science. These polymers, synthesized from new diamines with built-in sulfone, ether, and amide structure, exhibit excellent thermal stability and solubility properties, making them suitable for high-performance applications (Mehdipour‐Ataei et al., 2004; Mehdipour‐Ataei & Hatami, 2005).

Catalyzed Amidation of Alcohols

The use of 12-phosphotungstic acid as an efficient, eco-friendly, cheap, and air- and moisture-tolerant catalyst for the construction of C–N bonds through mild nucleophilic substitution reactions highlights a novel approach in organic synthesis. This method allows for the efficient synthesis of amine derivatives from alcohols and sulfonamides or benzamide, providing a greener alternative to traditional amidation processes (Wang et al., 2008).

Biochemical Analysis

Biochemical Properties

Cellular Effects

The effects of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate on various types of cells and cellular processes are currently unknown. The compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. There is no available information on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently unknown. There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

[2-[benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O7S/c29-25(19-10-3-1-4-11-19)27(36(33,34)22-15-9-14-21(18-22)28(31)32)23-16-7-8-17-24(23)35-26(30)20-12-5-2-6-13-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKKLDXYBBPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.